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Compound of Interest

Compound Name: 10-Nonadecanol

Cat. No.: B101355 Get Quote

A Spectroscopic Showdown: Synthetic vs. Natural
10-Nonadecanol
In the realm of chemical analysis and drug development, the unequivocal identification and

characterization of compounds are paramount. This guide provides a detailed spectroscopic

comparison of synthetic 10-Nonadecanol with its natural counterpart. While spectroscopic data

for synthetic 10-Nonadecanol is well-documented and readily available from commercial

suppliers, obtaining corresponding data for 10-Nonadecanol isolated from natural sources

presents a significant challenge. Natural 10-Nonadecanol is often a minor constituent within

complex mixtures, such as the essential oil of Helichrysum odoratissimum, making its isolation

and subsequent spectroscopic analysis without impurities a non-trivial task.[1]

This guide will present the available spectroscopic data for synthetic 10-Nonadecanol as a

benchmark. Researchers can use this information as a reference for the identification of 10-
Nonadecanol in natural extracts.

Physicochemical Properties of 10-Nonadecanol
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Property Value Source

Molecular Formula C₁₉H₄₀O [1]

Molecular Weight 284.5 g/mol [1]

CAS Number 16840-84-9 [1]

Appearance White solid

Boiling Point 344.8 °C at 760 mmHg [2]

Melting Point Not available

IUPAC Name Nonadecan-10-ol [1]

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of synthetic 10-Nonadecanol.
At present, directly comparable, published spectroscopic data for purified, naturally sourced 10-
Nonadecanol is not available. The data presented here is sourced from spectral databases,

with the original samples provided by chemical manufacturers.

¹³C NMR Spectroscopy
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Chemical Shift (ppm) Assignment

~72 C10 (CH-OH)

~38 C9, C11

~32 CH₂ (multiple)

~29 CH₂ (multiple)

~26 CH₂

~23 CH₂

~14 C1, C19 (CH₃)

Note: The exact chemical shifts can vary slightly

depending on the solvent and experimental

conditions.

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Assignment

~3330 (broad) O-H stretch

~2920 C-H stretch (asymmetric)

~2850 C-H stretch (symmetric)

~1465 C-H bend

~1060 C-O stretch

Mass Spectrometry (MS)
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m/z Interpretation

266 [M-H₂O]⁺

157 [C₁₀H₂₁O]⁺ or [C₁₁H₂₃]⁺

143 [C₉H₁₉O]⁺ or [C₁₀H₂₁]⁺

129 [C₈H₁₇O]⁺ or [C₉H₁₉]⁺

115 [C₇H₁₅O]⁺ or [C₈H₁₇]⁺

101 [C₆H₁₃O]⁺ or [C₇H₁₅]⁺

87 [C₅H₁₁O]⁺ or [C₆H₁₃]⁺

73 [C₄H₉O]⁺ or [C₅H₁₁]⁺

59 [C₃H₇O]⁺ or [C₄H₉]⁺

45 [C₂H₅O]⁺ or [C₃H₇]⁺

Note: The fragmentation pattern can be

influenced by the ionization technique used.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of long-chain alcohols

like 10-Nonadecanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified alcohol in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire a proton NMR spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15

ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
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¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Due to the lower natural

abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer

relaxation delay (e.g., 2-5 seconds) are typically required.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal. Ensure good contact between the sample and the

crystal by applying pressure with the built-in clamp.

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium

bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic

press.

Background Spectrum: Record a background spectrum of the empty ATR crystal or the KBr

pellet.

Sample Spectrum: Record the spectrum of the sample. The instrument will automatically

ratio the sample spectrum to the background spectrum to produce the final absorbance or

transmittance spectrum.

Data Acquisition: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio

over a spectral range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of the alcohol in a volatile organic solvent

(e.g., hexane or dichloromethane) at a concentration of approximately 10-100 µg/mL.

Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a

non-polar or semi-polar column like DB-5ms).

GC Conditions:
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Injector Temperature: 250-280 °C.

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few

minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20

°C/min.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from a low to high m/z range (e.g., 40-500 amu).

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis: Identify the peak corresponding to 10-Nonadecanol based on its retention

time and compare its mass spectrum to a reference library (e.g., NIST).

Mandatory Visualizations
Proposed Anti-Inflammatory Mechanism of 10-Nonadecanol

While a specific signaling pathway for 10-Nonadecanol has not been fully elucidated,

computational studies suggest a potential anti-inflammatory role through the inhibition of key

enzymes in the inflammatory cascade: Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide

Synthase (iNOS). The following diagram illustrates this proposed mechanism of action.

Caption: Proposed anti-inflammatory action of 10-Nonadecanol via inhibition of COX-2 and

iNOS.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the general workflow for the isolation and spectroscopic

identification of a natural product like 10-Nonadecanol from a plant source.
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Caption: General workflow for the isolation and spectroscopic identification of 10-
Nonadecanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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